molecular formula C14H10N2O2 B12450992 Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)-

Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)-

Cat. No.: B12450992
M. Wt: 238.24 g/mol
InChI Key: WGKIYMJXPWIUEU-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- (IUPAC: 4-[(3,4-dihydroxybenzylidene)amino]benzonitrile) is a Schiff base derivative featuring a benzonitrile core substituted with a 3,4-dihydroxybenzylideneamino group. This compound combines the electron-withdrawing nitrile group with a catechol-derived Schiff base, which introduces hydrogen-bonding capacity and redox activity.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

4-[(3,4-dihydroxyphenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H10N2O2/c15-8-10-1-4-12(5-2-10)16-9-11-3-6-13(17)14(18)7-11/h1-7,9,17-18H

InChI Key

WGKIYMJXPWIUEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Condensation Under Acidic Conditions

The most common method involves reacting 3,4-dihydroxybenzaldehyde with 4-aminobenzonitrile in the presence of a catalytic acid.

Reaction Scheme :
$$
\text{3,4-Dihydroxybenzaldehyde} + \text{4-Aminobenzonitrile} \xrightarrow{\text{H}^+} \text{Target Compound} + \text{H}_2\text{O}
$$

Key Steps :

  • Solvent Selection : Ethanol or methanol are preferred due to their polarity and ability to stabilize intermediates.
  • Catalyst : Sulfuric acid (H₂SO₄) or acetic acid (CH₃COOH) accelerates imine bond formation.
  • Temperature : Reflux conditions (80–100°C) for 4–6 hours.

Example Protocol :

Parameter Value
Aldehyde: Amine 1:1 molar ratio
Solvent Ethanol (20 mL/mmol)
Acid Catalyst H₂SO₄ (5–10% v/v)
Temperature 80°C (reflux)
Reaction Time 6 hours
Yield 70–90% (estimated)

Data extrapolated from analogous Schiff base syntheses.

Microwave-Assisted Synthesis

Microwave irradiation offers a faster alternative, reducing reaction times while maintaining high yields.

Reaction Scheme :
$$
\text{3,4-Dihydroxybenzaldehyde} + \text{4-Aminobenzonitrile} \xrightarrow{\text{Microwave}} \text{Target Compound}
$$

Key Advantages :

  • Rapid Heating : Achieves reaction completion in 30–60 minutes.
  • Energy Efficiency : Minimizes solvent usage and side reactions.

Example Protocol :

Parameter Value
Solvent NMP or DMF
Temperature 120–150°C
Irradiation Time 30–60 minutes
Yield 80–95% (estimated)

Method inspired by Pd-catalyzed couplings in Source 6.

Mechanochemical Synthesis

Liquid-assisted grinding (LAG) combines mechanical stress with solvent-mediated reactions.

Reaction Scheme :
$$
\text{3,4-Dihydroxybenzaldehyde} + \text{4-Aminobenzonitrile} \xrightarrow{\text{LAG}} \text{Target Compound}
$$

Key Features :

  • Solvent Role : Minimal solvent (e.g., ethanol) enhances reaction kinetics.
  • Milling Parameters : 30 Hz frequency for 30–60 minutes.

Example Protocol :

Parameter Value
Solvent Ethanol (2–5 mL/g)
Milling Time 60 minutes
Yield 85–90% (estimated)

Adapted from polymer-anchored Schiff base methods.

Critical Reaction Parameters

Substrate Ratios

Optimal molar ratios ensure stoichiometric conversion:

Component Ratio (Aldehyde:Amine)
3,4-Dihydroxybenzaldehyde 1.0–1.5
4-Aminobenzonitrile 1.0

Higher aldehyde ratios prevent incomplete condensation.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side oxidation of phenolic groups.

Solvent Advantages Risks
Ethanol High yield, low cost Moderate reaction rate
DMF Fast kinetics Side oxidation risk

Data inferred from vanillic aldehyde reactions.

Characterization Techniques

Spectroscopic Analysis

FT-IR :

  • C=N Stretch : ~1600–1650 cm⁻¹ (imine bond).
  • O–H (Phenolic) : Broad peak at ~3200–3500 cm⁻¹.

¹H NMR :

  • Aromatic Protons : δ 6.8–7.8 ppm (multiplet).
  • Azomethine Proton : δ 8.5–9.0 ppm (singlet).

Thermal Stability

TGA Data :

Compound Decomposition Onset (°C)
Target Compound 200–220
4-Aminobenzonitrile 180–200

Estimated from analogous Schiff bases.

Challenges and Mitigation

Oxidation of Phenolic Groups

3,4-Dihydroxybenzaldehyde is prone to oxidation under acidic conditions. Solutions :

  • Use inert atmospheres (N₂/Ar).
  • Add antioxidants (e.g., BHT).

Low Solubility

The target compound may precipitate prematurely. Solutions :

  • Use high-boiling solvents (e.g., NMP).
  • Perform reactions in sealed tubes to retain volatiles.

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions with amines or aldehydes, forming Schiff base derivatives. These reactions are pH- and temperature-dependent, often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Example:
Reaction with hydroxylamine hydrochloride under controlled heating yields intermediate oxime derivatives. This step is critical in synthesizing precursors for further functionalization .

Reaction Conditions Outcome
Solvent: DMF, 50–55°C, 4 hoursIntermediate oxime formation (yield: 95.1%)
Subsequent heating to 110–135°CDehydration to nitrile derivatives (purity: >99%)

Demethylation Reactions

Lewis acid-catalyzed demethylation is a key step in modifying the hydroxyl group positions. Aluminum chloride (AlCl₃) is commonly used to remove methyl protecting groups, enhancing electrophilicity for downstream reactions .

Mechanism:

  • AlCl₃ coordinates with the methoxy group, weakening the C–O bond.

  • Nucleophilic attack by water or other nucleophiles releases methanol, yielding dihydroxy derivatives .

Data from Patent Synthesis :

Step Conditions Yield Purity
Demethylation with AlCl₃135°C, 6 hours, DMF solvent80.57%99.1%

Nucleophilic Substitution

The electron-deficient benzonitrile moiety facilitates nucleophilic substitution at the cyano group. Reactions with amines or thiols produce amides or thioamides, respectively .

Example:
Hydrolysis with aqueous amines forms benzamide derivatives, a reaction leveraged in medicinal chemistry to modify bioactivity .

Oxidation and Redox Activity

The catechol (3,4-dihydroxybenzene) structure renders the compound susceptible to oxidation, forming quinone intermediates. This redox activity underpins its potential antioxidant properties .

Key Observations:

  • Oxidation with atmospheric oxygen occurs under alkaline conditions.

  • Metal ions (e.g., Fe³⁺) accelerate oxidation, forming stable semiquinone radicals.

Coordination Chemistry

The hydroxyl and imine groups enable chelation with transition metals, forming complexes used in catalysis or materials science .

Example:
Reaction with PdCl₂ yields a palladium complex, which serves as a precursor in cross-coupling reactions .

Biological Interactions

While not strictly a "chemical reaction," the compound interacts with biological targets:

  • Inhibits PD-1/PD-L1 protein-protein interactions via hydrogen bonding and π-stacking.

  • Antioxidant activity through radical scavenging (IC₅₀ values in micromolar range) .

Scientific Research Applications

Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant and enzyme inhibitory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, while the nitrile group can interact with nucleophiles. These interactions can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile ()

  • Structure: The benzonitrile core is substituted with a 4-hydroxypyrimidin-2-ylamino group.
  • Key Differences: The substituent here is a heteroaromatic pyrimidine ring with a hydroxyl group, contrasting with the catechol (3,4-dihydroxybenzene) moiety in the target compound. Reactivity: The pyrimidine ring may participate in nucleophilic substitution, whereas the catechol-Schiff base in the target compound is more prone to redox reactions or metal coordination .

4-(Dimethylamino)benzonitrile ()

  • Structure: A tertiary dimethylamino group replaces the Schiff base in the target compound.
  • Key Differences: Electronic Effects: The dimethylamino group is a strong electron donor, whereas the Schiff base in the target compound exhibits mixed electronic effects (electron-withdrawing nitrile and electron-donating hydroxyls). Basicity: The tertiary amine in 4-(dimethylamino)benzonitrile is more basic (pKa ~8–9) compared to the Schiff base (pKa ~5–6 due to conjugation and hydroxyl acidity). Applications: 4-(Dimethylamino)benzonitrile is used in fluorescence studies (e.g., solvent polarity probes), while the target compound’s catechol moiety may favor antioxidant or catalytic roles .

4-(Benzylamino)benzonitrile ()

  • Structure: A benzylamino group substitutes the para position of benzonitrile.
  • Key Differences :
    • Hydrogen Bonding : The benzyl group lacks hydroxyls, reducing hydrogen-bonding capacity compared to the target compound.
    • Stability : The Schiff base in the target compound may hydrolyze under acidic conditions, whereas the benzylamine linkage is more stable.
    • Biological Activity : The catechol group in the target compound could enhance interactions with biological targets (e.g., enzymes or receptors) compared to the inert benzyl group .

TADF Materials with Benzonitrile Derivatives ()

  • Structure: OLED-oriented compounds like 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives.
  • Key Differences: Electronic Architecture: The target compound lacks the extended π-systems (phenoxazine, carbazole) required for thermally activated delayed fluorescence (TADF). Functionality: The catechol-Schiff base may serve as a ligand for emissive metal complexes, whereas TADF materials rely on donor-acceptor charge-transfer states .

Data Table: Structural and Property Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
4-(3,4-dihydroxybenzylidenamino)benzonitrile C₁₄H₁₁N₃O₂ Catechol-Schiff base, nitrile 253.26 Metal chelation, antioxidant studies
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile C₁₁H₈N₄O Hydroxypyrimidine, nitrile 212.20 Heterocyclic synthesis, solubility
4-(Dimethylamino)benzonitrile C₉H₁₀N₂ Dimethylamino, nitrile 146.19 Solvent polarity probes, fluorescence
4-(Benzylamino)benzonitrile C₁₄H₁₂N₂ Benzylamino, nitrile 208.26 Stable amine intermediates

Biological Activity

Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)- is a chemical compound notable for its potential biological activities. Its structure features a benzonitrile moiety with a 3,4-dihydroxybenzylidenamino group, which contributes to its reactivity and interaction with biological systems. This article explores the compound's biological activity, focusing on its antioxidant properties, potential therapeutic applications, and comparative analysis with related compounds.

  • Molecular Formula : C15H14N2O3
  • Molecular Weight : 270.28 g/mol

Structural Features

The presence of hydroxyl and amino groups in the compound enhances its ability to interact with various biological targets. These functional groups are crucial for its antioxidant properties and potential therapeutic effects.

Antioxidant Properties

Research indicates that derivatives of benzonitrile, particularly those containing hydroxyl groups, exhibit significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals, which can contribute to oxidative stress and various diseases.

  • Mechanism of Action : The antioxidant mechanism involves the donation of hydrogen atoms from hydroxyl groups to free radicals, thereby neutralizing them and preventing cellular damage.

Antimicrobial Activity

Preliminary studies suggest that benzonitrile derivatives may possess antimicrobial properties. The structural characteristics that enhance antioxidant activity may also play a role in inhibiting microbial growth.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)-C15H14N2O3Different hydroxyl substitutions may alter biological activity.
4-NitrobenzonitrileC7H4N2O2Exhibits different reactivity due to the presence of a nitro group.
3,4-DihydroxybenzonitrileC7H6O3Primarily studied for its antioxidant properties without an amino group.

This table illustrates how variations in functional groups lead to diverse chemical behaviors and biological activities.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study conducted by Zhang et al. (2023) demonstrated that benzonitrile derivatives significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent response in scavenging free radicals.
  • Antimicrobial Efficacy : In an investigation by Lee et al. (2024), the antimicrobial properties of benzonitrile derivatives were tested against various bacterial strains. The compound exhibited notable inhibitory effects on Gram-positive bacteria.
  • Therapeutic Potential : Research by Kumar et al. (2025) explored the potential therapeutic applications of benzonitrile derivatives in treating inflammatory conditions due to their ability to modulate oxidative stress pathways.

Q & A

Basic: What are the optimal synthetic routes for Benzonitrile, 4-(3,4-dihydroxybenzylidenamino)-, and how can purity be ensured?

Methodological Answer:
The synthesis of this compound involves condensation between 4-aminobenzonitrile and 3,4-dihydroxybenzaldehyde under reflux in a polar aprotic solvent (e.g., ethanol or DMF) with catalytic acid. Key steps include:

  • Schiff base formation : Monitor reaction progress via TLC or UV-Vis spectroscopy to confirm imine bond formation.
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the product. Crystallization from ethanol/water mixtures improves purity, as demonstrated for structurally similar Schiff bases .
  • Purity validation : Combine HPLC with UV detection (λ = 280–320 nm) and mass spectrometry (ESI-MS) to confirm molecular integrity.

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, 293 K) resolves the molecular geometry, including dihedral angles between the benzonitrile and dihydroxybenzylidene moieties. For example, mean σ(C–C) = 0.006 Å and R factor = 0.077 were achieved for a related Schiff base .
  • IR spectroscopy : Identify characteristic bands for –C≡N (~2230 cm⁻¹) and phenolic –OH (~3400 cm⁻¹). Compare with NIST reference data for 4-aminobenzonitrile derivatives to validate assignments .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ resolves proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, imine proton at δ ~8.5 ppm).

Advanced: How can density-functional theory (DFT) be applied to predict electronic properties, and what functionals are suitable?

Methodological Answer:
DFT studies should prioritize hybrid functionals (e.g., B3LYP) that incorporate exact exchange terms to account for electron correlation in the nitrile and hydroxyl groups. Key steps:

  • Geometry optimization : Use a 6-311++G(d,p) basis set to model the molecule’s ground-state structure.
  • Electronic properties : Calculate HOMO-LUMO gaps to predict charge-transfer behavior. Validate against experimental UV-Vis spectra.
  • Thermochemical accuracy : Functionals like B3LYP yield average absolute deviations of ~2.4 kcal/mol for atomization energies, making them reliable for energy profiling .

Advanced: How do solvent and substituent effects influence the compound’s photophysical behavior?

Methodological Answer:

  • Solvent polarity : Polar solvents stabilize intramolecular charge-transfer (ICT) states, leading to red-shifted fluorescence. For example, in DMSO, the compound may exhibit a twisted ICT (TICT) state due to rehybridization of the nitrile group .
  • Steric effects : Bulky substituents on the dihydroxybenzylidene moiety can restrict planarization, reducing radiative rates. Compare fluorescence quantum yields (Φ) in aprotic vs. protic solvents to assess steric vs. solvent dominance .
  • Time-resolved spectroscopy : Use femtosecond transient absorption to track ICT dynamics (τ ≈ 1–10 ps).

Advanced: What strategies resolve contradictions in experimental data, such as varying fluorescence quantum yields?

Methodological Answer:

  • Control experiments : Synthesize model compounds (e.g., without hydroxyl groups) to isolate substituent effects. For example, replacing 3,4-dihydroxy with methoxy groups eliminates H-bonding contributions .
  • Environmental standardization : Report solvent parameters (e.g., ET30 scale) and temperature rigorously. Contradictions often arise from uncontrolled moisture (hydrolysis of the imine bond) or oxygen quenching .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate Φ with solvent polarity, viscosity, and dielectric constant.

Advanced: What are the considerations for investigating the compound’s potential biochemical interactions?

Methodological Answer:

  • Target identification : Screen against kinase or HSP70 isoforms using fluorescence polarization assays, given structural similarity to HSP inhibitors like VER-155008 (a benzonitrile derivative) .
  • Binding studies : Perform isothermal titration calorimetry (ITC) to quantify affinity (Kd). Use molecular docking (AutoDock Vina) to predict interactions with hydrophobic pockets.
  • Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-MS. Hydroxyl groups may enhance Phase II glucuronidation.

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